1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one
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Overview
Description
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone, with a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one typically involves the Michael addition of morpholine to a chalcone derivative. The reaction conditions often include the use of a catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride, which facilitates the addition reaction under mild conditions . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins . The compound’s ability to form stable complexes with metal ions also underlies its use as a corrosion inhibitor .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the morpholine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This derivative includes a triazole ring, which imparts different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the morpholine ring and the 3,4-dimethoxyphenyl group, which together confer specific reactivity and potential bioactivity.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-14-4-3-12(11-15(14)19-2)13(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
YFTSLJXUKVTHQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2CCOCC2)OC |
Origin of Product |
United States |
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